Cas no 53298-81-0 (methylflorenyl acetate)

methylflorenyl acetate structure
methylflorenyl acetate structure
Product Name:methylflorenyl acetate
CAS-nummer:53298-81-0
MF:C32H52O2
MW:468.754090309143
CID:2006711
PubChem ID:15241055
Update Time:2025-04-21

methylflorenyl acetate Chemische en fysische eigenschappen

Naam en identificatie

    • methylflorenyl acetate
    • multiflorenyl acetatate
    • multiflorenyl acetate
    • Multiflorenylacetat
    • Multifluorenyl-acetat
    • [(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
    • D:C-Friedoolean-7-en-3β-ol acetate
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, ACETATE, (3.BETA.,13.ALPHA.,14.BETA.)-
    • DTXSID00201439
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, 3-ACETATE, (3.BEA.,13.ALPHA.,14.BETA.)-
    • Q27256681
    • MULTIFLOR-7-EN-3.BETA.-YL ACETATE
    • UNII-37H326OC02
    • 37H326OC02
    • D:C-Friedoolean-7-en-3-ol, acetate, (3.beta.)-
    • 53298-81-0
    • Multiflorenol acetate
    • ((3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, 3-ACETATE, (3.BEA.,13ALPHA,14BETA)-
    • D:C-FRIEDOOLEAN-7-EN-3-OL, ACETATE, (3BETA)-
    • MULTIFLOR-7-EN-3BETA-YL ACETATE
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, ACETATE, (3BETA,13ALPHA,14BETA)-
    • DTXCID50123930
    • Inchi: 1S/C32H52O2/c1-21(33)34-26-13-14-30(7)22-12-15-32(9)25-20-27(2,3)16-17-29(25,6)18-19-31(32,8)23(22)10-11-24(30)28(26,4)5/h10,22,24-26H,11-20H2,1-9H3/t22-,24-,25+,26-,29+,30+,31+,32-/m0/s1
    • InChI-sleutel: BBIBQROZEQEFRD-PPHTVVBXSA-N
    • LACHT: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@@H](CC=C3[C@@H]2CC[C@@]2(C)[C@@H]4CC(C)(C)CC[C@]4(C)CC[C@@]23C)C1(C)C

Berekende eigenschappen

  • Exacte massa: 468.396730897g/mol
  • Monoisotopische massa: 468.396730897g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 2
  • Complexiteit: 897
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.7
  • Topologisch pooloppervlak: 26.3Ų
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk